Dimethyl malonate-2,2-d2 CAS number and molecular weight
Dimethyl malonate-2,2-d2 CAS number and molecular weight
Title: The Application and Mechanistic Utility of Dimethyl Malonate-2,2-d2 in Advanced Chemical Synthesis and Drug Development
Abstract For researchers and drug development professionals, isotopic labeling serves as a critical diagnostic tool for elucidating reaction mechanisms, determining metabolic stability, and tracing pharmacokinetic pathways. Dimethyl malonate-2,2-d2, the deuterated isotopologue of dimethyl malonate, is a highly specialized reagent utilized primarily in Kinetic Isotope Effect (KIE) studies and advanced NMR spectroscopy. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative deep dive into the physicochemical properties, structural causality, and field-proven experimental protocols surrounding Dimethyl malonate-2,2-d2.
Physicochemical Profiling and Structural Causality
Dimethyl malonate is a classic active methylene compound. The protons at the alpha carbon (C2) are highly acidic (pKa
The substitution of hydrogen (
Quantitative Data Summary
To ensure precision in stoichiometric calculations during synthesis and assay development, the fundamental properties of the deuterated versus unlabelled compound are summarized below[2]:
| Physicochemical Property | Dimethyl Malonate (Unlabelled) | Dimethyl Malonate-2,2-d2 |
| CAS Number | 108-59-8 | 36647-07-1 |
| Molecular Weight | 132.11 g/mol | 134.13 g/mol |
| Exact Mass | 132.042 | 134.054 |
| Molecular Formula | C | C |
| SMILES | COC(=O)CC(=O)OC | COC(=O)C([2H])([2H])C(=O)OC |
| Isotopic Enrichment | Natural Abundance | Typically |
Mechanistic Workflow: Isotopic Exchange and KIE Applications
The utility of Dimethyl malonate-2,2-d2 in drug development primarily revolves around its use as a nucleophile in transition-metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed allylic alkylation). By tracking the reaction rate of the deuterated malonate versus the unlabelled malonate, scientists can definitively determine if the deprotonation of the alpha-carbon is the rate-limiting step of the catalytic cycle[3].
Below is a visualization of the logical relationship between the synthesis of the deuterated reagent and its downstream applications in mechanistic elucidation.
Caption: Workflow detailing the H/D exchange synthesis of Dimethyl malonate-2,2-d2 and its downstream applications.
Field-Proven Experimental Protocols
As a self-validating system, a protocol must contain internal checks to ensure scientific integrity. The following methodologies detail both the generation of Dimethyl malonate-2,2-d2 and its application in KIE studies.
Protocol A: Synthesis of Dimethyl Malonate-2,2-d2 via Base-Catalyzed H/D Exchange
Causality: While Dimethyl malonate-2,2-d2 is commercially available, researchers often need to generate it in situ or synthesize it to guarantee fresh isotopic purity before a sensitive mechanistic study. The reaction relies on Le Chatelier's principle; using a vast molar excess of D
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Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10 mmol (1.32 g) of unlabelled dimethyl malonate (CAS: 108-59-8) in 10 mL of Deuterium Oxide (D
O, 99.9 atom % D). -
Catalytic Activation: Add 0.5 mmol of Sodium Deuteroxide (NaOD) as a 40% solution in D
O. Rationale: The base acts catalytically to form the enolate intermediate. We avoid NaOH to prevent the re-introduction of protium into the system. -
Equilibration: Stir the biphasic mixture vigorously at room temperature for 12 hours. The high acidity of the alpha protons ensures rapid exchange.
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Extraction and Drying: Extract the organic layer using anhydrous Dichloromethane (DCM). Wash the organic layer with a minimal amount of D
O to remove residual base. Dry over anhydrous Na SO . -
Validation (Self-Correction): Concentrate under reduced pressure and analyze via
H NMR. Validation Check: The singlet at 3.37 ppm (corresponding to the -CH - group) must be completely absent, while the singlet at 3.73 ppm (-OCH groups, integrating to 6H) remains intact. If the 3.37 ppm peak persists, repeat steps 1-4 with fresh D O.
Protocol B: Evaluating Primary Kinetic Isotope Effects (1° KIE)
Causality: To determine if C-H bond cleavage at the malonate alpha-position is the rate-limiting step in a catalytic alkylation, we measure the initial reaction rates of the unlabelled vs. deuterated substrates independently.
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Parallel Reaction Setup: Set up two identical reaction vessels under inert atmosphere.
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Vessel A: Add 1.0 mmol of unlabelled dimethyl malonate.
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Vessel B: Add 1.0 mmol of Dimethyl malonate-2,2-d2 (CAS: 36647-07-1).
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Catalyst and Electrophile Addition: To both vessels, add the electrophile (e.g., an allyl acetate, 1.0 mmol), the transition metal catalyst (e.g., Pd(OAc)
, 5 mol%), and the required ligand in an anhydrous solvent (e.g., THF). -
Kinetic Sampling: Initiate the reaction by adding a mild base. Withdraw 50
L aliquots from both vessels at precise intervals (e.g., 5, 10, 15, 20, 30 minutes). -
Quenching and Analysis: Quench each aliquot immediately in cold LC-MS grade methanol. Analyze the samples via HPLC or GC-MS to determine the conversion percentage of the starting material.
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Data Synthesis: Plot the concentration of the product versus time for the initial 15% of the reaction to find the initial rates (
for Vessel A, for Vessel B).-
Interpretation: Calculate the KIE =
. A KIE value 2.0 strongly indicates a primary kinetic isotope effect, proving that the deprotonation of the malonate is the rate-determining step. A value near 1.0 indicates that C-H/C-D cleavage occurs after the rate-limiting step (e.g., oxidative addition is rate-limiting)[1].
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Conclusion
Dimethyl malonate-2,2-d2 (CAS: 36647-07-1, MW: 134.13 g/mol ) is far more than a simple isotopic variant; it is an indispensable mechanistic probe. By understanding the physicochemical shifts induced by the mass difference of deuterium, and by strictly controlling isotopic purity during experimental workflows, drug development professionals can map complex catalytic cycles with absolute certainty.
References
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Dimethyl Malonate-d2, TRC 50 mg | Buy Online | Toronto Research Chemicals Source: Fisher Scientific URL:[Link]
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Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Regiocontrolled Allylic Functionalization of Internal Alkene via Selenium-π-Acid Catalysis Guided by Boron Substitution (Preprint) Source: ChemRxiv URL:[Link]
